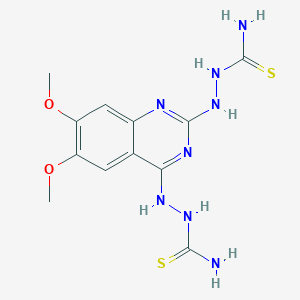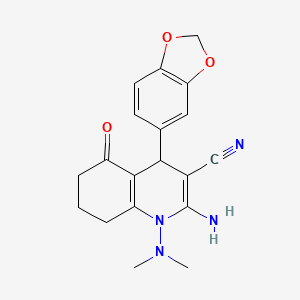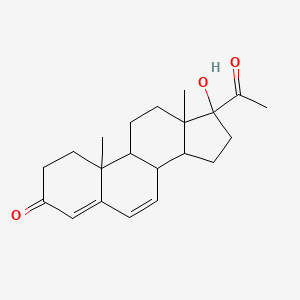![molecular formula C13H17N5O3 B4301090 8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4301090.png)
8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Descripción general
Descripción
8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as Caffeine-HPβCD, is a novel water-soluble caffeine derivative. It is synthesized by the reaction between caffeine and 2-hydroxypropyl-β-cyclodextrin (HPβCD). This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneβCD is not fully understood. However, it is believed that the compound interacts with various receptors in the brain and central nervous system, leading to its stimulant effects. The compound also acts as an adenosine receptor antagonist, which is responsible for its psychoactive effects.
Biochemical and Physiological Effects
This compoundβCD has been shown to have various biochemical and physiological effects. The compound has been found to enhance cognitive function, improve alertness and concentration, and reduce fatigue. It has also been shown to increase metabolic rate and promote weight loss. Moreover, this compoundβCD has been reported to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneβCD has several advantages as a research tool. It is water-soluble, stable, and non-toxic, making it easy to handle and administer. The compound has also been shown to have good bioavailability and pharmacokinetic properties. However, the use of this compoundβCD in lab experiments is limited by its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the research and development of 8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneβCD. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. The compound has been shown to have neuroprotective effects and could be used to slow down the progression of these diseases. Moreover, this compoundβCD could be used as a drug delivery agent for various therapeutic compounds. The compound's unique properties could be harnessed to improve the solubility and bioavailability of poorly soluble drugs. Finally, further studies are needed to fully understand the mechanism of action of this compoundβCD and its potential applications in various fields of science.
Conclusion
In conclusion, this compoundβCD is a novel water-soluble caffeine derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. The compound has been extensively studied for its interaction with cyclodextrins, drug delivery capabilities, and potential therapeutic effects. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in various fields of science.
Aplicaciones Científicas De Investigación
8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneβCD has been extensively studied for its potential applications in various fields of science. It has been used as a model compound for studying the interaction between cyclodextrins and small molecules. The compound has also been used as a drug delivery agent to enhance the solubility and bioavailability of poorly soluble drugs. Moreover, this compoundβCD has shown promising results in the treatment of neurodegenerative diseases and cancer.
Propiedades
IUPAC Name |
6-(3-hydroxypropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-8-7-18-9-10(14-12(18)17(8)5-4-6-19)15(2)13(21)16(3)11(9)20/h7,19H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQZEWIHKGROCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methoxy-N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4301024.png)
![N-(1-adamantylmethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B4301033.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate](/img/structure/B4301040.png)
![N',N'''-pentane-1,3-diylbis[N-(2-chlorophenyl)(thiourea)]](/img/structure/B4301044.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine](/img/structure/B4301050.png)
![3,4,5-trimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B4301056.png)

![4-fluoro-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B4301082.png)
![4-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B4301086.png)
![3-biphenyl-4-yl-7,9-dimethyl-4-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4301095.png)
![1-(3-methylphenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4301100.png)
![2,5,6-triphenyl-1-(2-phenylethyl)-1H-imidazo[1,2-a]imidazole](/img/structure/B4301105.png)